2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O/c1-3-10(4-2)14(21)16-9-13-17-18-19-20(13)12-7-5-6-11(15)8-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYUWWQHJMKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-ethylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Research Implications
- Tetrazole Role : The tetrazole’s acidity (pKa ~4.9) facilitates ionic interactions in biological targets, a feature shared with valsartan but modified by the 3-fluorophenyl group in the target compound .
- Fluorophenyl Substitution: Compared to biphenyl systems, the mono-fluorophenyl group reduces molecular weight and may improve blood-brain barrier penetration .
- Amide vs. Ester Linkages : The target compound’s amide group likely enhances stability over ester-containing analogues (e.g., Compound 10), which are prone to hydrolysis .
Biological Activity
2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide is a compound that incorporates a tetrazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a butanamide backbone with an ethyl group and a 3-fluorophenyl-substituted tetrazole. The structural formula can be represented as follows:
This structure contributes to its interactions with biological targets, particularly in the context of cancer therapy and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds structurally related to the tetrazole moiety have been shown to act as microtubule destabilizers, inhibiting tubulin polymerization and disrupting microtubule dynamics in cancer cells. A notable example is compound 6–31 , which demonstrated significant potency against various cancer cell lines including SGC-7901, A549, and HeLa through mechanisms involving cell cycle arrest in the G2/M phase and disruption of microtubule structure .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6–31 | SGC-7901 | 2.47 | Microtubule destabilization |
| 6–31 | A549 | 3.86 | G2/M phase arrest |
| 6–31 | HeLa | 3.34 | Tubulin binding |
Antiviral Activity
The tetrazole ring has also been associated with antiviral properties. Research indicates that derivatives containing the tetrazole moiety exhibit significant antiviral activity against various viruses, including HIV. The presence of electron-withdrawing groups such as fluorine enhances this activity by improving the binding affinity to viral targets .
Table 2: Antiviral Activity of Tetrazole Derivatives
| Compound | Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8 | HIV-1 | 7.50 | Inhibition of RT |
| 9 | HIV-1 | 20.83 | Binding to viral proteins |
The biological activity of this compound can be attributed to its interaction with key cellular components:
- Microtubules : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
- Viral Proteins : It may interfere with viral replication by binding to reverse transcriptase and other essential viral enzymes.
Case Studies
In a study examining the efficacy of various tetrazole derivatives, researchers found that modifications in the aromatic substituents significantly influenced biological activity. For example, introducing a fluorine atom at specific positions on the phenyl ring enhanced both anticancer and antiviral activities, demonstrating structure-activity relationships (SAR) that are critical for drug design .
Q & A
Q. How can researchers optimize the synthesis of 2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide to minimize by-product formation?
Methodological Answer: Optimization can be achieved through Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield and purity. Reaction monitoring via HPLC or LC-MS helps track intermediate formation and by-products. Recrystallization or column chromatography (using silica gel or reverse-phase matrices) can further purify the compound . Evidence from analogous tetrazole-containing compounds suggests that controlling the stoichiometry of the tetrazole precursor and alkylating agent is critical to avoid side reactions .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify substituent positions, particularly the 3-fluorophenyl and tetrazole groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of functional groups, especially the tetrazole ring conformation .
- FT-IR Spectroscopy : Identify characteristic vibrations (e.g., C-F stretch at ~1,100 cm, tetrazole ring absorption near 1,450 cm) .
Advanced Research Questions
Q. What methodologies are recommended for studying the compound’s potential biological activity in vitro?
Methodological Answer:
- Target-Based Assays : Use enzyme inhibition assays (e.g., fluorescence polarization or SPR) if the tetrazole moiety suggests interaction with metalloenzymes.
- Cell-Based Assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines, noting the fluorophenyl group’s potential role in membrane permeability .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities, leveraging the tetrazole’s ability to act as a bioisostere for carboxylic acids .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell line variability, assay protocols) using tools like PRISMA guidelines.
- Dose-Response Curves : Re-evaluate IC values under standardized conditions to control for batch-to-batch compound variability.
- Orthogonal Assays : Confirm activity with unrelated methods (e.g., qPCR for gene expression vs. Western blot for protein levels) to rule out assay-specific artifacts .
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100+ ns to assess stability of the tetrazole-protein interaction.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding modes.
- Machine Learning : Train models on existing SAR data to predict modifications for enhanced affinity or reduced off-target effects .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV/Vis at intervals (e.g., 0, 7, 14 days).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C).
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the amide bond or tetrazole ring opening) .
Data Analysis and Experimental Design
Q. What statistical methods are critical for analyzing dose-response relationships in biological assays?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post-Hoc Tests : Compare multiple dose groups to identify significant differences (p < 0.05).
- Bootstrap Resampling : Estimate confidence intervals for EC/IC values in small datasets .
Q. How should researchers design experiments to investigate the compound’s mechanism of action?
Methodological Answer:
- Knockdown/Knockout Models : Use CRISPR-Cas9 to silence putative targets in cell lines and assess compound efficacy.
- Pathway Analysis : Employ RNA-Seq or phosphoproteomics to map signaling pathways affected by treatment.
- Competitive Binding Assays : Use radiolabeled ligands or fluorescent probes to confirm direct target engagement .
Advanced Synthesis Challenges
Q. What strategies can mitigate challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions involving the tetrazole ring.
- Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) to ensure consistency at larger scales.
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
